molecular formula C7H5NO B1315467 Furo[2,3-B]pyridine CAS No. 272-01-5

Furo[2,3-B]pyridine

Cat. No.: B1315467
CAS No.: 272-01-5
M. Wt: 119.12 g/mol
InChI Key: RCFDIXKVOHJQPP-UHFFFAOYSA-N
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Description

Furo[2,3-B]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring. This compound derivatives have shown promising activities in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furo[2,3-B]pyridine can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be used as starting materials . Another method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Furo[2,3-B]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Furo[2,3-B]pyridine derivatives often involves the disruption of key cellular signaling pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Furo[2,3-B]pyridine stands out due to its unique ring structure, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

Furo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Overview of this compound

This compound is characterized by a fused pyridine and furan ring structure. Its unique chemical properties allow it to interact with various biological targets, making it a promising scaffold for drug development. Recent studies have demonstrated its efficacy in several therapeutic areas, including oncology, infectious diseases, and neurological disorders.

Anticancer Properties

This compound derivatives have shown significant anticancer activity. For example, a study reported that specific this compound compounds exhibited cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. The treatment led to increased apoptosis rates and reduced cancer stem cell populations, indicating a potential mechanism for combating tumor recurrence and metastasis .

CompoundCell LineIC50 (µM)Apoptosis Induction
Compound 1MDA-MB-2310.05 (24h)Significant increase in early and late apoptosis
Compound 1MCF-72.5 (48h)Increased late apoptosis

Antimicrobial Activity

The this compound core has been explored for its antibacterial properties against Mycobacterium tuberculosis. A study identified novel derivatives that demonstrated selective bioactivity against multidrug-resistant strains of this bacterium. The compounds were synthesized using mild conditions that enhanced their reactivity and biological activity .

Cannabinoid Receptor Modulation

Research has also highlighted the role of this compound derivatives as cannabinoid-1 receptor (CB1R) inverse agonists. These compounds have been shown to modulate food intake and exhibit potential therapeutic effects in obesity management by influencing appetite-regulating pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Compounds derived from this compound have been shown to activate apoptotic pathways in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
  • Metabolic Profiling : Metabolomics studies have revealed that treatment with this compound compounds alters metabolic pathways in cancer cells, particularly affecting glycolysis and lipid metabolism .

Case Studies

  • Breast Cancer Treatment : In a controlled study involving the compound N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (a derivative of this compound), researchers observed significant reductions in mammosphere formation in breast cancer cell lines after treatment. This suggests that the compound effectively targets cancer stem cells .
  • Tuberculosis Resistance : Another case study focused on the synthesis of this compound derivatives that exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis. The findings underscore the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Questions

Q. What are the primary synthetic routes for furo[2,3-b]pyridine derivatives, and how do reaction conditions influence regioselectivity?

this compound derivatives are synthesized via cyclization, coupling reactions (e.g., Suzuki-Miyaura), and functional group transformations. For instance, intramolecular O-alkylation of pyridones and Guareschi-type condensations with α-substituted β-keto esters are common methods. Reaction conditions such as temperature, catalysts (e.g., Pd(PPh₃)₄), and solvent systems (e.g., THF, dioxane) critically affect regioselectivity and yield. Challenges like the inability to directly reduce furo[2,3-b]pyridin-6-ones necessitate multi-step substitutions (e.g., Cl → NH₂ → H) .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches).
  • ¹H/¹³C NMR for structural elucidation, such as distinguishing regioisomers via proton coupling patterns.
  • Mass spectrometry to confirm molecular weights and fragmentation pathways. For example, 2-amino-3-(2-(methylthio)benzoyl)pyridine was characterized by IR (C=O at 1660 cm⁻¹) and NMR (aromatic proton shifts at δ 7.2–8.5 ppm) .

Q. What are the key structural features of this compound that contribute to its enzyme inhibitory activity?

The fused furan-pyridine core enables π-π stacking and hydrogen bonding with kinase active sites. Substituents at positions 3 and 5 (e.g., aryl, halogen, methoxy) enhance selectivity for targets like BTK, JAKs, and FGFRs. For example, 3,5-disubstituted analogs showed improved FGFR1 inhibition (IC₅₀ = 7 nM) due to optimized hydrophobic interactions .

Advanced Questions

Q. How can computational methods aid in predicting the bioactivity of novel this compound analogs?

Molecular docking and QSAR models are used to predict binding affinities to targets like FGFRs and NF-κB. In silico screening identified thieno[2,3-b]pyridine analogs with potent anticancer activity by simulating interactions with PLC-γ and kinase domains. These methods guide substituent prioritization, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in SAR data for this compound-based kinase inhibitors?

Discrepancies often arise from off-target effects or assay variability. Strategies include:

  • Selective functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance specificity for B-RAF over COX-2.
  • Crystallographic studies : Resolving binding modes of analogs with conflicting activity profiles (e.g., JAK2 vs. JAK1 selectivity) .

Q. How do in vitro cytotoxicity assays inform lead optimization for this compound derivatives?

Cytotoxicity data (e.g., IC₅₀ values against HeLa or MCF-7 cells) guide structural tweaks. For example, replacing a methylthio group with sulfoxide improved solubility and reduced off-target toxicity in thieno[2,3-b]pyridine derivatives .

Q. What experimental considerations are critical when scaling up this compound synthesis?

Key factors include:

  • Continuous flow reactors to enhance reproducibility and yield.
  • By-product minimization : Optimizing stoichiometry and reaction time (e.g., avoiding over-oxidation in MnO₂-mediated steps).
  • Purification : Scaling column chromatography or switching to recrystallization for cost efficiency .

Q. How can mechanistic studies elucidate the role of this compound derivatives in modulating NF-κB pathways?

Western blotting and luciferase reporter assays track NF-κB inhibition via IκBα stabilization. For example, 5-nitrothis compound derivatives reduced TNF-α-induced NF-κB activation by 80% in RAW264.7 macrophages, suggesting downstream anti-inflammatory effects .

Properties

IUPAC Name

furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDIXKVOHJQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497456
Record name Furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-01-5
Record name Furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[2,3-b]pyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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